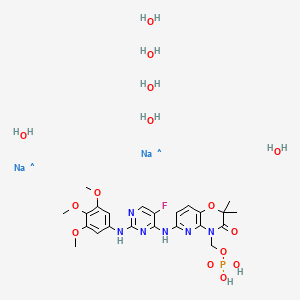
Fostamatinib hexahydrate disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fostamatinib hexahydrate disodium is a small molecule spleen tyrosine kinase inhibitor. It is primarily used for the treatment of chronic immune thrombocytopenia, a condition where the immune system destroys platelets, leading to a low platelet count and increased risk of bleeding . This compound is marketed under the brand names Tavalisse and Tavlesse .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fostamatinib hexahydrate disodium is synthesized through a multi-step process that involves the formation of its active metabolite, R406. The final step involves the phosphorylation of the compound to form the disodium hexahydrate salt .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the intermediate and final products .
Chemical Reactions Analysis
Types of Reactions
Fostamatinib hexahydrate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Scientific Research Applications
Fostamatinib hexahydrate disodium has several scientific research applications:
Mechanism of Action
Fostamatinib hexahydrate disodium exerts its effects by inhibiting the enzyme spleen tyrosine kinase. This enzyme is involved in the signaling pathways of immune cells, particularly in the activation of B cells and the Fc receptor-mediated phagocytosis of platelets . By inhibiting spleen tyrosine kinase, this compound reduces the destruction of platelets, thereby increasing platelet count and reducing the risk of bleeding in patients with chronic immune thrombocytopenia .
Comparison with Similar Compounds
Similar Compounds
Eltrombopag: A thrombopoietin receptor agonist that stimulates platelet production.
Romiplostim: Another thrombopoietin receptor agonist used to increase platelet count.
Uniqueness
Fostamatinib hexahydrate disodium is unique in its mechanism of action as a spleen tyrosine kinase inhibitor. Unlike other treatments that either deplete B cells or stimulate platelet production, this compound directly inhibits the signaling pathways involved in platelet destruction . This makes it a valuable option for patients who do not respond adequately to other therapies .
Properties
Molecular Formula |
C23H38FN6Na2O15P |
|---|---|
Molecular Weight |
734.5 g/mol |
InChI |
InChI=1S/C23H26FN6O9P.2Na.6H2O/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;;;;;;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;;6*1H2 |
InChI Key |
NDEMBSYOASYZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)(O)O)C.O.O.O.O.O.O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


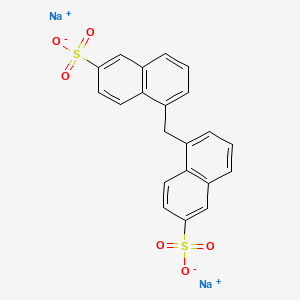
![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
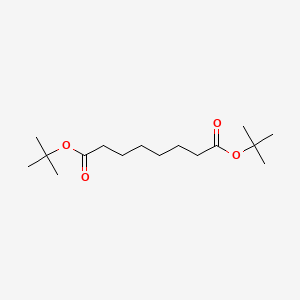
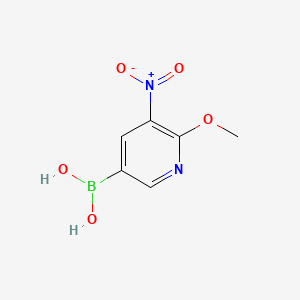
![N-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B12510328.png)
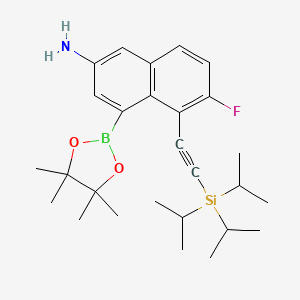
![1,1-Bis({[4-(methoxycarbonyl)phenyl]methyl})pyrrolidin-1-ium bromide](/img/structure/B12510342.png)
amine](/img/structure/B12510343.png)
![3-{2-[7a-methyl-1-(6-methylheptan-2-yl)-hexahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol](/img/structure/B12510345.png)
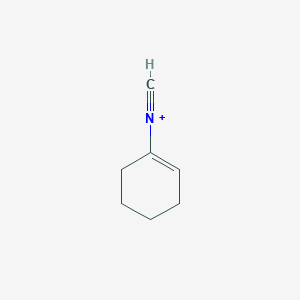
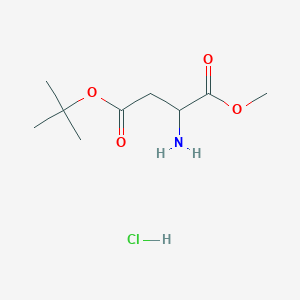
![1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea;hydrochloride](/img/structure/B12510360.png)


